rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans is a chiral amine compound with a cyclopropyl group substituted by a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of 2,2-dimethylpropylmagnesium bromide with a suitable cyclopropyl ketone, followed by reductive amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanol
- [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methylamine
- [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]carboxylic acid
Uniqueness
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans is unique due to its specific stereochemistry and the presence of both a cyclopropyl and a 2,2-dimethylpropyl group. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies.
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H19N/c1-9(2,3)5-7-4-8(7)6-10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
OVRVSJUMJJPPDZ-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H]1C[C@H]1CN |
Canonical SMILES |
CC(C)(C)CC1CC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.